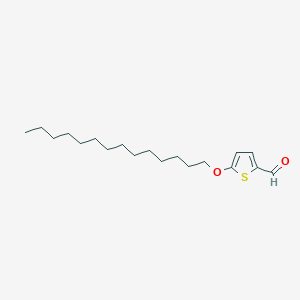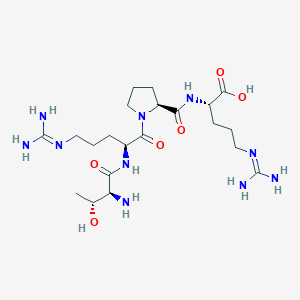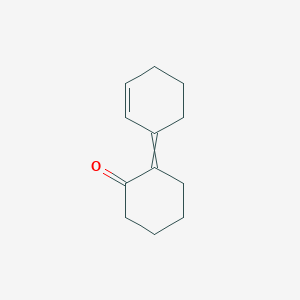
2-Cyclohex-2-en-1-ylidenecyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohex-2-en-1-ylidenecyclohexan-1-one is an organic compound with the molecular formula C12H16O. It is a cyclic ketone featuring a conjugated enone system, which makes it a versatile intermediate in organic synthesis. This compound is known for its applications in various chemical reactions and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyclohex-2-en-1-ylidenecyclohexan-1-one can be synthesized through several methods. One common approach involves the aldol condensation of cyclohexanone with itself, followed by dehydration to form the conjugated enone system. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is carried out under reflux conditions.
Industrial Production Methods
Industrial production of this compound often involves the catalytic oxidation of cyclohexene. This process uses oxidizing agents such as hydrogen peroxide in the presence of vanadium catalysts to achieve high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Cyclohex-2-en-1-ylidenecyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or carboxylic acids.
Reduction: Reduction reactions can convert the enone to the corresponding alcohol or saturated ketone.
Substitution: Nucleophilic substitution reactions can occur at the α-position of the enone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as organolithium compounds and Grignard reagents are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohols or saturated ketones.
Substitution: Formation of substituted cyclohexanones or cyclohexenes.
Scientific Research Applications
2-Cyclohex-2-en-1-ylidenecyclohexan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as an intermediate in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Cyclohex-2-en-1-ylidenecyclohexan-1-one involves its ability to participate in conjugate addition reactions due to the presence of the enone system. The compound can act as an electrophile, reacting with nucleophiles to form various adducts. This reactivity is attributed to the electron-withdrawing nature of the carbonyl group, which activates the β-carbon for nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
Cyclohex-2-en-1-one: A simpler enone with similar reactivity but a smaller molecular structure.
Cyclohexanone: Lacks the conjugated double bond, making it less reactive in certain types of reactions.
2-Cyclohexen-1-one: Another enone with similar properties but different substitution patterns
Uniqueness
2-Cyclohex-2-en-1-ylidenecyclohexan-1-one is unique due to its larger cyclic structure and the presence of two conjugated double bonds, which enhance its reactivity and make it a valuable intermediate in organic synthesis.
Properties
CAS No. |
62741-88-2 |
|---|---|
Molecular Formula |
C12H16O |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
2-cyclohex-2-en-1-ylidenecyclohexan-1-one |
InChI |
InChI=1S/C12H16O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h2,6H,1,3-5,7-9H2 |
InChI Key |
QIEHAACNPMIHOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(=C2CCCC=C2)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




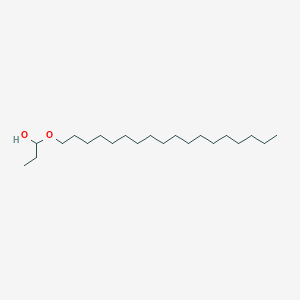
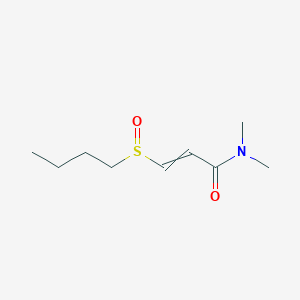
![1-[(3-Aminopropyl)amino]dodecan-2-OL](/img/structure/B14512893.png)
![4-[Bis(2-hydroxyethyl)amino]but-2-yn-1-yl butanoate](/img/structure/B14512899.png)
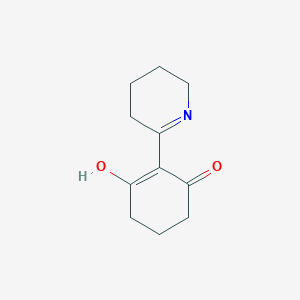
methanone](/img/structure/B14512909.png)
![(3R,4R)-4-[(Prop-2-yn-1-yl)sulfanyl]-3-[(triphenylmethyl)amino]azetidin-2-one](/img/structure/B14512919.png)
![2-[(2-Ethenylphenyl)methyl]oxirane](/img/structure/B14512934.png)
![7,8,10-Trimethyl-10,10a-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14512942.png)

